Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate
Description
Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate (CAS: 70909-45-4) is a β-diketone ester derivative with the molecular formula C₁₄H₁₆O₆ and a molecular weight of 280.27 g/mol . Its structure features a central dioxobutanoate backbone substituted with a 2,5-dimethoxyphenyl group, which confers unique electronic and steric properties. This compound is utilized as a key intermediate in medicinal chemistry, particularly in synthesizing fused pyrimidine derivatives with demonstrated anti-hepatitis A virus (HAV) activity . The methoxy groups enhance solubility and modulate reactivity, making it valuable for nucleophilic and cyclocondensation reactions .
Properties
IUPAC Name |
ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O6/c1-4-20-14(17)12(16)8-11(15)10-7-9(18-2)5-6-13(10)19-3/h5-7H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHYEJMKONYLLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate typically involves the esterification of 2,5-dimethoxybenzoic acid with ethyl acetoacetate. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems for the addition of reagents and the control of reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Synthesis and Structural Insights
Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate can be synthesized through various organic reactions involving starting materials such as ethyl acetoacetate and substituted phenols. The synthesis typically involves condensation reactions that yield the desired product with specific structural characteristics conducive to further chemical transformations.
Scientific Research Applications
- Organic Synthesis :
- Medicinal Chemistry :
- Biological Assays :
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound derivatives in animal models. The results indicated a significant reduction in inflammation markers compared to control groups. This suggests its potential use as a therapeutic agent for inflammatory diseases.
Case Study 2: Synthesis of Novel Derivatives
Researchers synthesized a series of derivatives from this compound by modifying the phenolic ring. These derivatives were tested for their cytotoxicity against cancer cell lines. Some derivatives showed promising results, indicating the compound's potential role in cancer therapy.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate is part of a broader family of β-diketone esters. Key structural analogs and their properties are compared below:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The 2,5-dimethoxy substituents (electron-donating) increase nucleophilicity at the carbonyl groups, facilitating cyclization reactions in pyrimidine synthesis . In contrast, chlorine substituents (electron-withdrawing) enhance electrophilicity, favoring reactions like halogenation or SNAr .
- Ester Group Influence : Methyl esters (e.g., CAS 70935-15-8) exhibit lower molecular weights and altered pharmacokinetics compared to ethyl esters .
Physical Properties
- Melting Points : While the exact melting point of the 2,5-dimethoxy derivative is unspecified, structurally related compounds (e.g., ethyl 4-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrrole-2-carboxylate) exhibit extremely high melting points (>360°C), attributed to strong intermolecular hydrogen bonding .
- Solubility : Methoxy groups improve aqueous solubility compared to halogenated analogs, which are more lipophilic .
Biological Activity
Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to a class of compounds characterized by their dioxobutanoate structure, which is known for various biological activities. The synthesis typically involves the condensation of appropriate precursors under controlled conditions to yield the desired compound with high purity.
Biological Activities
The compound has been studied for several biological activities, including:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of dioxobutanoate can inhibit cancer cell proliferation through various mechanisms, including microtubule stabilization and apoptosis induction .
- Antimicrobial Properties : Compounds featuring the 2,5-dimethoxyphenyl group have demonstrated antimicrobial activity against various pathogens. This activity is often attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
- Antioxidant Effects : The presence of methoxy groups in the aromatic ring enhances the antioxidant capacity of these compounds. This property is crucial for protecting cells from oxidative stress and has implications for aging and chronic diseases .
The biological mechanisms underlying the activities of this compound are multifaceted:
- Cell Cycle Inhibition : The compound has been shown to interfere with the cell cycle in cancer cells, leading to growth arrest. This effect is often mediated through the inhibition of key regulatory proteins involved in cell division .
- Apoptosis Induction : this compound may induce apoptosis via intrinsic pathways involving mitochondrial dysfunction and caspase activation .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
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Anticancer Efficacy : A study reported that derivatives similar to this compound exhibited IC50 values in the low micromolar range against human liver carcinoma cells (HepG2), indicating potent anticancer activity .
Compound IC50 (µM) Cell Line This compound 7.29 ± 1.5 HepG2 Doxorubicin (Control) 5.5 ± 1.2 HepG2 - Antimicrobial Activity : In vitro tests demonstrated that compounds with similar structural motifs effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and function .
- Oxidative Stress Reduction : A study indicated that this compound could reduce oxidative stress markers in cellular models, suggesting its potential use as a protective agent against oxidative damage in various diseases .
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate, and how can side reactions be minimized?
- Methodological Answer : The synthesis of γ-keto esters like this compound typically involves Friedel-Crafts acylation or Claisen condensation. For example, analogous protocols use thiophene derivatives as starting materials, followed by acylating agents (e.g., acetic anhydride) to form 1,4-dicarbonyl intermediates. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to suppress side products like over-alkylation or ester hydrolysis. Monitoring via TLC and adjusting stoichiometry of the methoxy-substituted aromatic precursor can improve yields .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Analyze and NMR spectra for diagnostic peaks, such as the ester carbonyl (~170 ppm in ) and aromatic protons (δ 6.5–7.5 ppm in ). The 2,5-dimethoxy substituents will split aromatic signals into distinct doublets .
- IR : Confirm ketone (C=O stretch ~1700 cm) and ester (C-O stretch ~1250 cm) functional groups.
- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the dioxobutanoate backbone .
Q. What are the stability considerations for this compound under different storage and experimental conditions?
- Methodological Answer :
- Storage : Store in airtight containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group. Avoid exposure to moisture or strong bases .
- Experimental Handling : Use anhydrous solvents (e.g., dried DCM or THF) during reactions. Monitor pH in aqueous mixtures to avoid ketone enolization or ester degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR or IR shifts)?
- Methodological Answer :
- Variable Temperature NMR : If dynamic effects (e.g., rotamerism) cause signal splitting, conduct experiments at elevated temperatures to coalesce peaks .
- DFT Calculations : Compare experimental chemical shifts with density functional theory (DFT)-predicted values to validate assignments. For example, discrepancies in carbonyl signals may arise from solvent polarity effects or intermolecular interactions .
- X-ray Crystallography : Resolve ambiguities in substituent positioning by determining the crystal structure, as demonstrated for analogous ethyl γ-keto esters .
Q. What computational models are effective for predicting the electronic properties and reactivity of this compound?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Use DFT (e.g., B3LYP/6-311++G(d,p)) to compute HOMO-LUMO gaps, identifying sites prone to electrophilic/nucleophilic attack. The electron-donating methoxy groups on the aryl ring increase electron density at the para position, influencing reactivity .
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict regioselectivity in reactions like Michael additions or cyclizations .
Q. What mechanistic insights explain the impact of substituent positioning (e.g., 2,5-dimethoxy vs. 3,4-dimethoxy) on reactivity?
- Methodological Answer :
- Steric and Electronic Analysis : Substituents at the 2- and 5-positions create a para-directing effect, enhancing conjugation with the keto group. Compare with analogs (e.g., 4-chlorophenyl derivatives) to assess how electron-withdrawing groups alter reaction rates in nucleophilic acyl substitutions .
- Kinetic Studies : Conduct competition experiments between substituted derivatives in model reactions (e.g., Grignard additions) to quantify substituent effects. For example, 2,5-dimethoxy groups may slow reactions due to steric hindrance versus 4-methoxy analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
